An In-depth Technical Guide to (3Z)-3-Amino-3-(hydroxyimino)propanamide: Structure, Properties, and Potential for Drug Discovery
An In-depth Technical Guide to (3Z)-3-Amino-3-(hydroxyimino)propanamide: Structure, Properties, and Potential for Drug Discovery
Abstract
This technical guide provides a comprehensive overview of the chemical structure and molecular properties of (3Z)-3-Amino-3-(hydroxyimino)propanamide, a unique small molecule with potential applications in drug development. As a member of the amidoxime class of compounds, it possesses a rich chemical functionality that warrants further investigation. This document consolidates available data, presents predicted spectroscopic characteristics, and proposes potential avenues for its synthesis and biological evaluation. This guide is intended for researchers, scientists, and professionals in the field of drug discovery and development who are interested in the exploration of novel chemical entities.
Introduction: The Significance of Amidoximes in Medicinal Chemistry
(3Z)-3-Amino-3-(hydroxyimino)propanamide belongs to the amidoxime class of organic compounds, which are characterized by the presence of both a hydroxyimino and an amino group attached to the same carbon atom. This unique structural motif makes them versatile building blocks in synthetic chemistry and confers a wide range of biological activities.[1] Amidoximes and their derivatives have been investigated for various therapeutic applications, including as antibacterial, antifungal, antiviral, anti-inflammatory, and antineoplastic agents.[1] Their ability to act as prodrugs and to release nitric oxide (NO) further enhances their potential in drug design.[1] This guide focuses specifically on the propanamide derivative, (3Z)-3-Amino-3-(hydroxyimino)propanamide, providing a detailed analysis of its structure and properties to facilitate further research and development.
Chemical Structure and Nomenclature
The systematic IUPAC name for this compound is (3Z)-3-Amino-3-(hydroxyimino)propanamide. The "(3Z)" designation specifies the stereochemistry at the carbon-nitrogen double bond of the hydroxyimino group, indicating that the amino and hydroxyl groups are on the same side of the double bond.
Diagram of the chemical structure of (3Z)-3-Amino-3-(hydroxyimino)propanamide:
Caption: 2D structure of (3Z)-3-Amino-3-(hydroxyimino)propanamide.
Molecular and Physicochemical Properties
While experimental data for (3Z)-3-Amino-3-(hydroxyimino)propanamide is limited, computational models provide valuable insights into its physicochemical properties. These predicted values are useful for guiding experimental design, such as selecting appropriate solvent systems and analytical methods.
| Property | Value | Source |
| Molecular Formula | C₃H₇N₃O₂ | [2] |
| Molecular Weight | 117.11 g/mol | [2][3] |
| CAS Number | 139912-32-6 | [2][3] |
| XLogP3-AA (Predicted) | -2.6 | [4] |
| Hydrogen Bond Donor Count (Predicted) | 4 | [4] |
| Hydrogen Bond Acceptor Count (Predicted) | 5 | [4] |
| Rotatable Bond Count (Predicted) | 3 | [4] |
| Topological Polar Surface Area (Predicted) | 101 Ų | [4] |
The highly negative predicted XLogP3-AA value suggests that the compound is likely to be very hydrophilic and have low solubility in nonpolar organic solvents. The high count of hydrogen bond donors and acceptors, along with a significant topological polar surface area, further supports its polar nature and potential for strong intermolecular interactions.
Predicted Spectroscopic Profile
For a novel compound, understanding its spectroscopic fingerprint is crucial for identification and characterization. While experimental spectra are not publicly available, we can predict the key features based on the known spectra of related structures, such as propanamide.[5][6]
Predicted ¹H NMR Spectrum
The proton NMR spectrum of (3Z)-3-Amino-3-(hydroxyimino)propanamide is expected to show distinct signals corresponding to the different proton environments:
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-CH₂- (Methylene protons): A singlet or a multiplet in the region of 2.0-3.0 ppm.
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-NH₂ (Amide protons): Two broad singlets, each integrating to one proton, in the downfield region of 7.0-8.5 ppm. The broadness is due to quadrupole broadening from the nitrogen atom and potential hydrogen bonding.
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-NH₂ (Amino protons): A broad singlet in the region of 5.0-7.0 ppm, with its chemical shift being highly dependent on the solvent and concentration.
-
-OH (Hydroxyimino proton): A broad singlet in the downfield region, potentially between 9.0-12.0 ppm, also dependent on solvent and hydrogen bonding.
Predicted ¹³C NMR Spectrum
The carbon NMR spectrum is anticipated to display three signals:
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-CH₂- (Methylene carbon): A signal in the aliphatic region, likely between 30-45 ppm.
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C=N (Imino carbon): A signal in the downfield region, estimated to be between 140-160 ppm.
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C=O (Amide carbonyl carbon): A signal in the far downfield region, typically around 170-180 ppm.
Predicted Infrared (IR) Spectrum
The IR spectrum will be characterized by the vibrational frequencies of its functional groups:
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N-H stretching (Amide and Amino): Broad absorptions in the range of 3100-3500 cm⁻¹. Primary amides often show two distinct bands in this region.[5]
-
O-H stretching (Hydroxyimino): A broad absorption in the region of 3200-3600 cm⁻¹.
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C=O stretching (Amide I band): A strong, sharp absorption around 1640-1680 cm⁻¹.[5]
-
N-H bending (Amide II band): An absorption around 1590-1650 cm⁻¹.[5]
-
C=N stretching (Imino): An absorption in the range of 1620-1690 cm⁻¹, which may overlap with the amide C=O stretch.
Proposed Synthetic Pathway
A plausible synthetic route to (3Z)-3-Amino-3-(hydroxyimino)propanamide could commence from a suitable starting material such as cyanoacetamide. The following is a proposed, hypothetical reaction scheme:
Diagram of the Proposed Synthetic Workflow:
Caption: A proposed two-step synthesis of the target compound.
Step-by-step Methodology:
-
Formation of the Amidoxime: Cyanoacetamide can be reacted with hydroxylamine hydrochloride in the presence of a base, such as sodium carbonate or sodium hydroxide, in a suitable solvent like ethanol or water. The reaction mixture would likely be stirred at room temperature or with gentle heating for several hours to facilitate the addition of hydroxylamine across the nitrile group.
-
Work-up and Isolation: Upon completion, the reaction mixture would be neutralized, and the product could be isolated by precipitation or extraction. Recrystallization from a suitable solvent system would be employed for purification.
This proposed synthesis is based on standard organic chemistry transformations for the conversion of nitriles to amidoximes. Optimization of reaction conditions, including temperature, reaction time, and stoichiometry, would be necessary to achieve a good yield and purity of the final product.
Potential Applications in Drug Development
The chemical structure of (3Z)-3-Amino-3-(hydroxyimino)propanamide suggests several potential applications in drug discovery and development:
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Antimicrobial Agent: The amidoxime moiety is present in a number of compounds with demonstrated antibacterial and antifungal activities.[1] This compound could be screened against a panel of pathogenic microbes.
-
Enzyme Inhibitor: The ability of the hydroxyimino group to chelate metal ions could make this molecule a candidate for inhibiting metalloenzymes that are crucial for the survival of pathogens or the progression of diseases.
-
Prodrug Strategy: The amidoxime group can be enzymatically converted in vivo to the corresponding amidine, which may have a different pharmacological profile. This prodrug approach can be used to improve the pharmacokinetic properties of a drug.[1]
-
Fragment-Based Drug Design: As a small, functionalized molecule, it could serve as a valuable fragment for screening against various biological targets to identify initial hits for further optimization.
Proposed Analytical Workflow
A robust analytical method is essential for the characterization and quality control of (3Z)-3-Amino-3-(hydroxyimino)propanamide. A high-performance liquid chromatography (HPLC) method coupled with mass spectrometry (MS) would be the recommended approach.
Diagram of the Proposed Analytical Workflow:
Caption: A typical analytical workflow for the characterization of the compound.
Experimental Protocol:
-
Sample Preparation: Accurately weigh a small amount of the compound and dissolve it in a suitable polar solvent, such as water or methanol, to a known concentration.
-
HPLC Separation:
-
Column: A reversed-phase C18 column or a hydrophilic interaction liquid chromatography (HILIC) column would be suitable, given the polar nature of the analyte.
-
Mobile Phase: A gradient elution with a mixture of water and acetonitrile, both containing a small amount of a modifier like formic acid or ammonium formate, would likely provide good peak shape and separation.
-
Detection: UV detection at a suitable wavelength (e.g., 210 nm) can be used for initial method development.
-
-
Mass Spectrometry Detection:
-
Ionization: Electrospray ionization (ESI) in positive ion mode is expected to be effective for this molecule.
-
Analysis: Full scan mass spectrometry will confirm the molecular weight. Tandem mass spectrometry (MS/MS) can be used to elucidate the fragmentation pattern, which is useful for structural confirmation and developing a sensitive and selective multiple reaction monitoring (MRM) method for quantification.
-
Conclusion
(3Z)-3-Amino-3-(hydroxyimino)propanamide is a fascinating small molecule with a rich chemical functionality that holds promise for further investigation in the field of drug discovery. While specific experimental data is currently scarce, this technical guide has provided a comprehensive overview of its known and predicted properties, a plausible synthetic route, and potential applications. The insights and proposed experimental workflows presented herein are intended to serve as a valuable resource for researchers and to stimulate further exploration of this and related amidoxime compounds.
References
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PubChem. 3-Amino-3-(hydroxyamino)propanamide. National Center for Biotechnology Information. [Link]
- Clement, B. (2002). Recent developments in the chemistry and in the biological applications of amidoximes. Current Medicinal Chemistry, 9(16), 1593-1614.
-
Doc Brown's Chemistry. Advanced Organic Chemistry: Infrared spectrum of propanamide. [Link]
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Doc Brown's Chemistry. Interpreting the - H-1 hydrogen-1 (proton) NMR spectrum of propanamide. [Link]
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